2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
描述
This compound is a heterocyclic acetamide derivative featuring a pyrimidine-thiazole core linked to a tetrahydrobenzo[d]thiazole moiety. Its structure combines pharmacophoric elements common in bioactive molecules, including:
- 4,6-dimethylpyrimidin-2-yl group: Enhances π-π stacking interactions and modulates solubility .
- Thiazole ring: A scaffold associated with antimicrobial, anticancer, and kinase-inhibitory activities .
- Tetrahydrobenzo[d]thiazole: A bicyclic system that may improve metabolic stability and membrane permeability .
Synthetic routes for analogous compounds involve alkylation of thiopyrimidines with chloroacetamides (e.g., using sodium methylate as a base) , followed by coupling with heterocyclic amines. Crystallographic validation of such structures often employs SHELX programs for refinement .
属性
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS2/c1-10-7-11(2)20-16(19-10)24-17-21-12(9-26-17)8-15(25)23-18-22-13-5-3-4-6-14(13)27-18/h7,9H,3-6,8H2,1-2H3,(H,22,23,25)(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXVCNHUQOAPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 320.43 g/mol. Its structure includes a thiazole ring and a pyrimidine moiety, which are known to contribute to biological activity through various mechanisms.
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide exhibit significant anticancer activity. The thiazole and pyrimidine components are often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Studies have shown that these compounds can target specific signaling pathways involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-pyrimidine compounds inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
Research Findings:
In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial protein synthesis .
3. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Mechanism:
The neuroprotective action is attributed to the compound's ability to scavenge free radicals and inhibit neuroinflammatory processes. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Potential
1. Drug Development
Given its diverse biological activities, this compound represents a promising candidate for drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Table: Comparison of Biological Activities
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs:
Key Observations:
The tetrahydrobenzo[d]thiazole moiety may confer superior metabolic stability over simpler thiazole derivatives (e.g., furan-thiazole hybrids in ).
Activity Trends :
- Analogs with chlorinated furans (e.g., ) show explicit antimicrobial activity, whereas the target compound’s biological profile remains underexplored.
- Thioacetamide-linked pyrimidines (e.g., ) demonstrate broader antifungal and antiviral activity, suggesting that sulfur bridges enhance target engagement.
Synthetic Challenges :
- The target compound’s bicyclic tetrahydrobenzo[d]thiazole requires multi-step synthesis, contrasting with simpler arylpyrimidine couplings in .
Research Findings and Limitations
- Gaps in Data : While analogs like those in have documented activities, the target compound lacks empirical bioassay data, necessitating further studies on its pharmacokinetics and target specificity.
常见问题
Q. Advanced Research Focus
- X-ray Crystallography : Resolves 3D conformation, particularly for the tetrahydrobenzo[d]thiazole ring, which may adopt boat or chair conformations depending on substituents .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns, such as nucleophilic attack at the pyrimidine ring .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between the thiazole and pyrimidine moieties, distinguishing regioisomers .
How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?
Q. Basic Research Focus
- Initial Screening : Perform in vitro assays against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods (e.g., IC₅₀ determination) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves to establish EC₅₀ values .
- Mechanistic Probes : Use Western blotting or qPCR to assess downstream effects on signaling pathways (e.g., MAPK/ERK) .
How should contradictions in reported biological activity data be addressed?
Advanced Research Focus
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions : Standardize buffer pH, temperature, and incubation time. For example, protease inhibition assays are sensitive to ionic strength .
- Compound Purity : Re-evaluate batches using HPLC-MS ; impurities >0.5% can skew results .
- Cell Line Variability : Use isogenic cell lines or CRISPR-edited models to control for genetic background effects .
- Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects .
What methodologies are recommended for studying the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Solubility and Stability : Use DSC (differential scanning calorimetry) to assess thermal stability and shake-flask method with HPLC quantification for solubility in biorelevant media (e.g., FaSSIF) .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via HR-MS/MS to identify oxidation or glucuronidation sites .
- Permeability Assays : Caco-2 monolayers predict intestinal absorption, while PAMPA evaluates blood-brain barrier penetration .
How can molecular docking and QSAR models improve target identification?
Q. Advanced Research Focus
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding to potential targets (e.g., EGFR kinase). Validate with mutagenesis studies (e.g., alanine scanning) .
- QSAR Parameters : Derive descriptors (e.g., logP, polar surface area) from ChemAxon or MOE to build regression models predicting activity against related targets .
- False-Positive Mitigation : Cross-validate docking hits with SPR (surface plasmon resonance) to confirm binding affinity (KD < 10 μM) .
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